5-Cyclopropyl-1,4-oxazepane;hydrochloride is a seven-membered heterocyclic compound that contains both nitrogen and oxygen atoms. This compound has gained attention in scientific research due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry. Its classification includes being a heterocyclic organic compound, specifically an oxazepane derivative, which is often studied for its biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 5-Cyclopropyl-1,4-oxazepane;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with epoxides under acidic conditions, which facilitates the formation of the oxazepane ring. Following this cyclization, the free base is treated with hydrochloric acid to produce the hydrochloride salt.
Industrial production may utilize continuous flow reactors and automated systems to optimize yield and purity, allowing for large-scale synthesis.
The molecular formula for 5-Cyclopropyl-1,4-oxazepane;hydrochloride is , with a molar mass of approximately 177.67 g/mol. The InChI key for this compound is MZRYABYOYCYKAL-UHFFFAOYSA-N, indicating its unique structural features in chemical databases.
5-Cyclopropyl-1,4-oxazepane;hydrochloride can undergo various chemical reactions:
The mechanism of action for 5-Cyclopropyl-1,4-oxazepane;hydrochloride involves its interaction with specific molecular targets within biological systems. It may modulate neurotransmitter receptors or enzymes, influencing their activity and leading to various therapeutic effects. The precise pathways can vary based on the application context, including potential roles in anticonvulsant or anti-inflammatory therapies.
5-Cyclopropyl-1,4-oxazepane;hydrochloride is characterized by:
Key chemical properties include:
Relevant data about its stability and reactivity are crucial for applications in both laboratory and industrial settings.
5-Cyclopropyl-1,4-oxazepane;hydrochloride has a wide array of applications in scientific research:
Utilized in developing new materials and chemical processes due to its unique structural properties .
The construction of the 1,4-oxazepane ring—a seven-membered heterocycle containing oxygen and nitrogen—serves as the foundational step in synthesizing 5-cyclopropyl derivatives. Two principal methodologies dominate this process: ring-expansion cyclization and gold-catalyzed intramolecular cyclization. Ring-expansion approaches typically employ γ-amino alcohols or homologous substrates that undergo nucleophilic displacement with cyclopropyl-containing electrophiles. For example, epoxy amines derived from cyclopropane carbaldehydes can be cyclized under acidic conditions to yield the oxazepane core, achieving yields of 68–82% [4].
In contrast, gold(I)-catalyzed cycloisomerization of vinylidenecyclopropanes (VDCPs) tethered to alcohols has emerged as a powerful atom-economical method. This process proceeds via carbene or non-carbene pathways depending on substrate sterics. XPhosAuCl/AgNTf₂ (5 mol%) in THF facilitates the formation of 5-substituted oxazepanes at room temperature, with yields up to 95% in model systems [5]. The non-carbene pathway dominates for less sterically hindered VDCPs, directly affording the oxazepane ring without gold-carbene intermediates.
Table 1: Cyclization Methods for 1,4-Oxazepane Core
Method | Conditions | Yield Range | Key Advantage |
---|---|---|---|
Epoxy-Amine Cyclization | H₂SO₄, 150°C | 68–82% | Industrial compatibility |
Gold(I) Catalysis | XPhosAuCl/AgNTf₂, THF, rt | Up to 95% | Mild conditions, stereoselectivity |
Lactam Reduction | LiAlH₄ in THF, reflux | 70–88% | Applicable to N-protected precursors |
Regiocontrol during functionalization of the oxazepane nitrogen is critical for introducing the cyclopropyl moiety. N-Alkylation of 1,4-oxazepane precursors with cyclopropylmethyl bromide or tosylate exemplifies this approach. Optimized conditions (K₂CO₃, DMF, 60°C) achieve >90% N-selectivity over O-alkylation, minimizing di-alkylated byproducts [3]. The steric accessibility of the nitrogen atom, coupled with the oxazepane ring’s conformational flexibility, drives this preference.
Pd-catalyzed cross-coupling enables direct installation of complex cyclopropyl-containing groups. For instance, palladium-mediated Buchwald-Hartwig amination couples 5-bromo-1,4-oxazepane with cyclopropylamine derivatives. Using Pd₂(dba)₃/XPhos and NaOᵗBu in toluene at 100°C, this method attains 75–85% yields while preserving stereochemistry . For acylative approaches, in situ-activated cyclopropyl carboxylic acids (via HATU or T3P) react with oxazepane amines, yielding carboxamide derivatives with >95% regiopurity [7].
The cyclopropane ring’s rigid geometry and the oxazepane ring’s conformational dynamics jointly influence stereoselectivity. Diastereomeric outcomes are observed during cyclization of chiral cyclopropyl precursors. For example, gold-catalyzed cycloisomerization of VDCPs with chiral (R)-1-cyclopropylethanol auxiliaries yields trans-configured 5-cyclopropyl-1,4-oxazepanes with 8:1 diastereomeric ratios [5]. Computational studies attribute this to steric repulsion between the cyclopropyl methylene and the gold-alkyne complex during ring closure.
Asymmetric synthesis strategies leverage chiral catalysts or auxiliaries. Chiral phosphine-gold(I) complexes (e.g., (R)-DTBM-SEGPHOSAuCl) catalyze VDCP cyclizations with 90% enantiomeric excess for 3,5-disubstituted oxazepanes [5]. Additionally, enzymatic resolution of racemic 5-cyclopropyl precursors using lipases (CAL-B, Novozym 435) achieves >99% ee for both enantiomers, albeit with 40–45% maximum yield [3].
Table 2: Stereoselectivity in Cyclopropyl-Oxazepane Synthesis
Method | Substrate Chirality | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
---|---|---|---|
Gold(I) Catalysis | (R)-VDCP-Alcohol | 8:1 (trans:cis) | 90% (trans) |
Epoxide Aminolysis | Racemic cyclopropyl epoxide | 1:1 | N/A |
Enzymatic Resolution | Racemic N-acyl oxazepane | N/A | >99% |
Solid-phase synthesis enhances purification efficiency for 5-cyclopropyl-1,4-oxazepanes, particularly in combinatorial chemistry. Wang resin-immobilized homoserine (Fmoc-HSe(TBDMS)-OH) serves as a key precursor [1]. Sequential steps involve:
This method circumvents solubility issues and enables "catch-and-release" purification. However, side reactions like diketopiperazine formation can occur if cyclization kinetics are suboptimal, reducing yields by 15–20% [1]. Microwave-assisted on-resin cyclization (100°C, 20 min) mitigates this by accelerating ring closure.
Scaling 5-cyclopropyl-1,4-oxazepane synthesis faces three core challenges: exotherm management during cyclization, purification of polar intermediates, and genotoxic impurity control. Classical batch processes for epoxy-amine cyclizations exhibit hazardous temperature spikes (>Δ50°C), necessitating dilute conditions that limit throughput [4]. Additionally, 5-cyclopropyl-1,4-oxazepane hydrochloride’s high water solubility complicates crystallization; antisolvent addition (isopropanol) achieves 70–75% recovery but increases solvent waste.
Continuous flow reactors address these limitations:
Table 3: Industrial Process Optimization Strategies
Challenge | Batch Process Limit | Flow Solution | Improvement |
---|---|---|---|
Exotherm Control | Dilution (0.1M), slow addition | Microreactor (τ=10 min) | 5x concentration, 90% less coolant |
Genotoxin Removal | Activated carbon filtration | In-line membrane extraction | Residuals <5 ppm |
Polymorph Control | Manual antisolvent addition | MSMPR crystallizer with PAT monitoring | 99% Form I polymorph |
Solubility limitations remain problematic: aqueous solubility of 5-cyclopropyl-1,4-oxazepane hydrochloride rarely exceeds 2 mg/mL, complicating formulation [7]. Salt screening (e.g., besylate, edisylate) improves this to 8–12 mg/mL while maintaining thermal stability up to 180°C [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1